m-クロラムフェニコール

概要

説明

m-Chloramphenicol: is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from the soil bacterium Streptomyces venezuelae. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, including those caused by Rickettsia and Mycoplasma . It works by inhibiting bacterial protein synthesis, making it a potent bacteriostatic agent .

科学的研究の応用

Chemistry: m-Chloramphenicol is used as a model compound in studies involving advanced oxidation processes and the development of new synthetic methodologies .

Biology: It is used in research to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities .

Medicine: While chloramphenicol is known for its medical applications, m-Chloramphenicol is primarily used in research settings to understand the pharmacokinetics and pharmacodynamics of chloramphenicol derivatives .

Industry: m-Chloramphenicol is used in the development of new antimicrobial agents and as a reference compound in quality control processes .

作用機序

Target of Action

m-Chloramphenicol primarily targets the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria. m-Chloramphenicol binds to the 50S subunit of the bacterial ribosome , specifically interfering with the peptidyl transferase activity .

Mode of Action

m-Chloramphenicol acts by binding to the bacterial ribosome and inhibiting protein synthesis . It blocks the peptidyl transferase activity, which is a crucial step in protein synthesis where amino acids are added to the growing peptide chain . This interaction with its target leads to the cessation of bacterial growth, making m-Chloramphenicol a bacteriostatic agent .

Biochemical Pathways

The biochemical pathways affected by m-Chloramphenicol primarily involve protein synthesis. By inhibiting the peptidyl transferase activity of the bacterial ribosome, m-Chloramphenicol prevents the elongation of the protein chain, thereby disrupting protein synthesis . This disruption affects various downstream effects, as proteins play a vital role in most biological processes, including metabolism, cell structure, and response to environment.

Pharmacokinetics

m-Chloramphenicol exhibits good bioavailability, with approximately 75-90% of the drug being absorbed after oral administration . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . The drug is metabolized by the liver to inactive products, with only 5 to 15% of m-Chloramphenicol being excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The molecular and cellular effects of m-Chloramphenicol’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, m-Chloramphenicol prevents bacteria from producing essential proteins, leading to a halt in bacterial growth . In addition, m-Chloramphenicol has been shown to induce abnormal differentiation and inhibit apoptosis in proliferating cells .

Action Environment

The action of m-Chloramphenicol can be influenced by various environmental factors. Microbes play a vital role in the decomposition of m-Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Environmental factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of m-Chloramphenicol .

生化学分析

Biochemical Properties

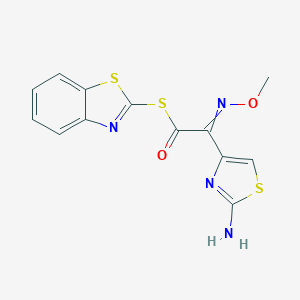

m-Chloramphenicol plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The initial biotransformation steps of m-Chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .

Cellular Effects

m-Chloramphenicol has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein biosynthesis . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of m-Chloramphenicol is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a highly potent inhibitor of bacterial protein biosynthesis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of m-Chloramphenicol have been observed. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

m-Chloramphenicol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

m-Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane . This property influences how it is transported and distributed within cells and tissues .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of m-Chloramphenicol involves several steps, starting with the chlorination of chloramphenicol. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the meta position.

Industrial Production Methods: Industrial production of m-Chloramphenicol follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

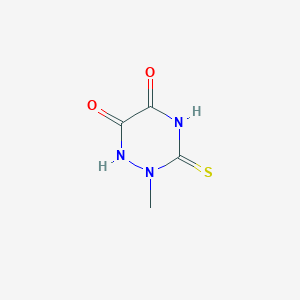

Types of Reactions: m-Chloramphenicol undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of various degradation products.

Reduction: Reduction reactions can convert m-Chloramphenicol to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated position.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Various degradation products, including nitro-elimination products.

Reduction: Amine derivatives.

Substitution: Substituted derivatives with different functional groups.

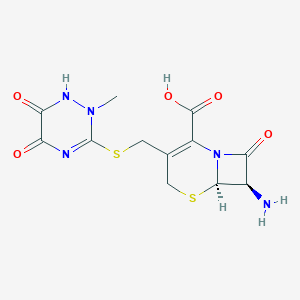

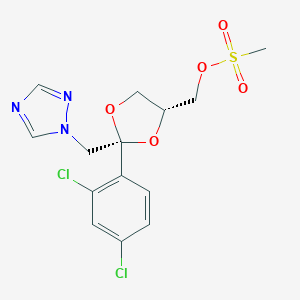

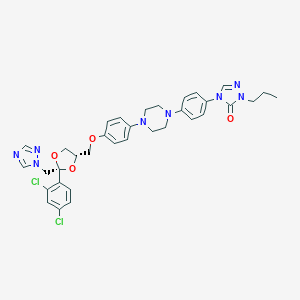

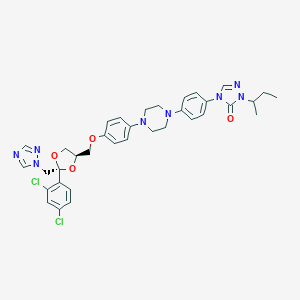

類似化合物との比較

Chloramphenicol: The parent compound, widely used as an antibiotic

Thiamphenicol: A derivative with similar antibacterial properties but lower toxicity.

Florfenicol: Another derivative used in veterinary medicine.

Uniqueness: m-Chloramphenicol is unique due to its specific chlorination at the meta position, which can influence its reactivity and interaction with bacterial ribosomes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other chloramphenicol derivatives .

特性

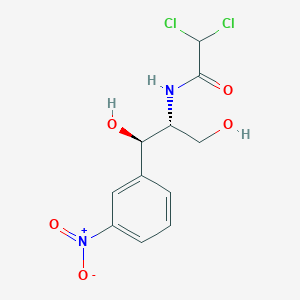

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583572 | |

| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-65-6 | |

| Record name | m-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-Chloramphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLORAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)